Trypan red

Descripción general

Descripción

Trypan red is a synthetic dye that was first synthesized by the German scientist Paul Ehrlich in 1903. It is a derivative of Nagana Red, with an additional sulphonic acid function that enhances its water solubility . This compound was the first drug to show activity against trypanosomal infections in mice, marking a significant milestone in the development of chemotherapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trypan red involves the sulfonation of Nagana Red. The process typically includes the following steps:

Sulfonation: Nagana Red is treated with sulfuric acid to introduce the sulphonic acid group.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves:

Large-scale Sulfonation: Using industrial-grade sulfuric acid and controlled reaction conditions.

Purification and Drying: The product is purified using industrial crystallization techniques and dried to obtain the final dye.

Análisis De Reacciones Químicas

Reduction Reactions

The azo bonds in trypan red are highly susceptible to reduction, a characteristic shared with many azo dyes. Under reductive conditions, the -N=N- bonds cleave to form aromatic amines.

Mechanistic Insight :

Reduction of the azo groups generates two primary amine-containing fragments. The sulfonic acid groups remain intact due to their high stability under these conditions.

Oxidation Reactions

Oxidative cleavage of this compound’s azo bonds or sulfonic acid groups has been inferred from studies on structurally related compounds.

Limitations :

Direct experimental data on this compound’s oxidation are sparse, but its structural similarity to trypan blue (a related dis-azo dye) supports these proposed pathways .

Substitution Reactions

The sulfonic acid groups in this compound can participate in substitution reactions, though their electron-withdrawing nature limits reactivity.

Key Consideration :

Substitution at the sulfonic acid sites is less common due to their deactivating effect, requiring harsh conditions or specialized catalysts.

Acid-Base Reactions

The sulfonic acid groups confer strong acidity, enabling salt formation with bases.

| Reagent | Conditions | Products | Evidence/References |

|---|---|---|---|

| Sodium hydroxide | Aqueous, room temperature | Pentasodium salt (C₃₂H₁₉N₆Na₅O₁₅S₅) | PubChem structural data |

Application :

This property underpins this compound’s water solubility, critical for its use in biological staining .

Stability and Degradation

This compound degrades under prolonged UV exposure or extreme pH, forming smaller aromatic sulfonates.

Structural Determinants of Reactivity

Aplicaciones Científicas De Investigación

Cell Staining and Viability Assessment

Trypan Red in Cell Viability Testing:

this compound is widely used in laboratories to assess cell viability. It selectively stains dead cells due to its inability to penetrate intact cell membranes, allowing researchers to differentiate between live and dead cells in culture.

- Methodology: Cells are incubated with this compound solution. After a specified period, viable cells remain unstained while non-viable cells take up the dye.

- Application: This method is crucial in various fields, including microbiology, immunology, and cancer research, where accurate cell counts are essential.

Antiparasitic Activity

Historical Context:

Ehrlich's original research highlighted this compound's effectiveness against trypanosomal infections, specifically Trypanosoma brucei, which causes sleeping sickness.

- Case Study: In a study involving mice infected with Trypanosoma brucei, this compound administration resulted in significant reductions in parasitemia levels, demonstrating its potential as an antiparasitic agent .

Cancer Research

Inhibition of Tumor Development:

Recent studies have indicated that this compound may have inhibitory effects on tumor development.

- Research Findings: In an experiment involving rats administered with p-dimethylaminoazobenzene (DAB) to induce liver cancer, this compound was shown to lower tumor incidence significantly compared to control groups .

- Data Summary:

Experimental Group Tumor Incidence (%) Average Body Weight Change (g) Control 92.9 +50 to +70 This compound Group 12.5 +20

Protective Action Against Viral Infections

Immunological Studies:

this compound has been investigated for its protective effects against viral infections.

- Experimental Evidence: In studies where mice were inoculated with neurotropic viruses, those treated with this compound exhibited lower infection rates compared to untreated controls . This suggests potential applications in virology and immunology.

Toxicological Studies

Assessment of Toxicity:

While this compound has beneficial applications, it also poses toxicity risks that must be evaluated.

Mecanismo De Acción

The mechanism of action of trypan red involves its ability to bind to the DNA of trypanosomes, interfering with their replication and transcription processes . This binding is facilitated by the dye’s affinity for the DNA double helix, particularly targeting AT-rich sequences. The disruption of these processes ultimately leads to the death of the trypanosomes.

Comparación Con Compuestos Similares

Trypan blue: Another dye used for similar purposes, particularly in cell viability assays.

Neutral red: Used as a counterstain in combination with trypan red for more accurate cell viability assessments.

Acridine orange: A nucleic acid-selective dye that can be used alongside this compound for enhanced staining.

Uniqueness of this compound: this compound is unique due to its historical significance as the first synthetic dye to show activity against trypanosomal infections. Its enhanced water solubility and ability to bind to DNA make it a valuable tool in various scientific applications.

Actividad Biológica

Trypan Red is a diazo dye historically utilized in biological research and medical applications, particularly for its trypanocidal properties against certain protozoan infections. Its significance extends beyond mere staining; it has been investigated for therapeutic effects in various diseases, including its impact on cancer and neurological conditions.

This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular components and influence permeability across biological membranes. The dye has been shown to:

- Lower the permeability of the blood-brain barrier (BBB) : Studies indicate that this compound can reduce the permeability of the BBB to various agents, which may have implications for drug delivery in neurological disorders .

- Exhibit protective effects against viral infections : Research demonstrated that intraperitoneal administration of this compound significantly reduced the incidence of infections caused by neurotropic viruses in mice models .

Case Studies and Experimental Findings

-

Protective Action Against Viral Infections :

- In a study involving mice inoculated with the MM virus, this compound was found to lower infection rates when administered prior to exposure. The protective effect persisted for up to 29 days post-treatment .

- However, when higher concentrations of the virus were used, the protective action was diminished, indicating a potential threshold effect .

-

Impact on Cancer Models :

Group Tumor Incidence (%) Average Body Weight (g) Survival Rate (%) Control 92.9 150 0 This compound 12.5 20 50 - Neurological Applications :

Toxicity and Side Effects

Despite its therapeutic potential, this compound is associated with toxicity, particularly in higher doses or prolonged exposure. In rat models, adverse effects included respiratory infections and minimal increases in body weight compared to control groups . These findings highlight the need for careful dosage management in therapeutic applications.

Propiedades

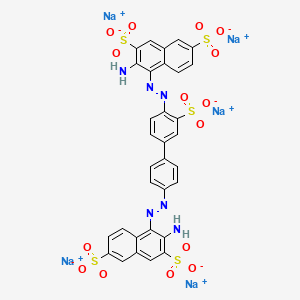

IUPAC Name |

pentasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N6O15S5.5Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;;;;;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDJQFKUZPMOFH-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H19N6Na5O15S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024130 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-((3-sulfo(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-amino-, pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574-64-1 | |

| Record name | Trypan Red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,4'-((3-sulfo(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-amino-, pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentasodium 4,4'-[(3-sulphonato[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-aminonaphthalene-2,7-disulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPAN RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2549SX0N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.